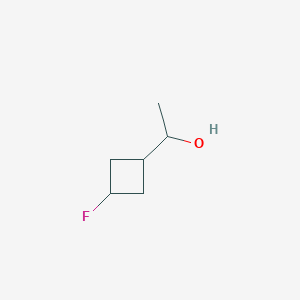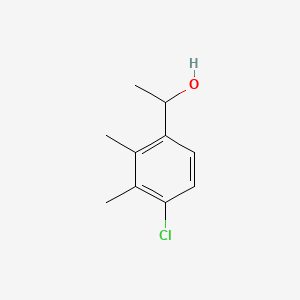
1-(4-Chloro-2,3-dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,3-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chloro-2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to form the alcohol is a common reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,3-dimethylphenyl)ethanone.
Reduction: this compound.
Substitution: Methoxy derivatives of the original compound.
Scientific Research Applications
1-(4-Chloro-2,3-dimethylphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,3-dimethylphenyl)ethanol is primarily related to its chemical reactivity. The presence of the chloro group and the hydroxyl group allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar structure but lacks the additional methyl groups.
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the chloro group.
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but has only one methyl group.
Uniqueness: 1-(4-Chloro-2,3-dimethylphenyl)ethanol is unique due to the combination of the chloro group and two methyl groups on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(4-chloro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
InChI Key |
GIXWSVNKFZZXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


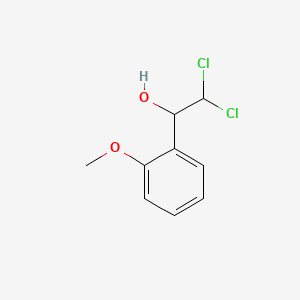
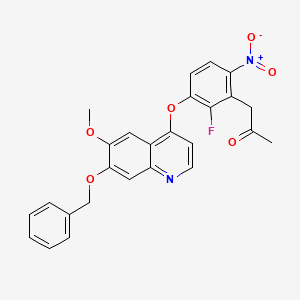

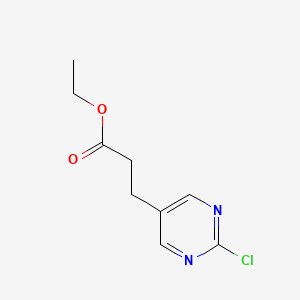

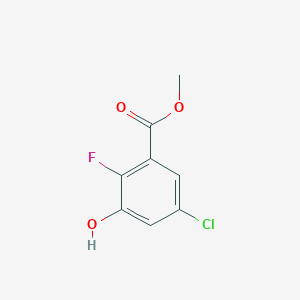
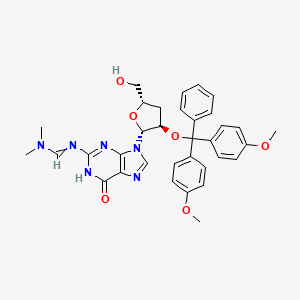
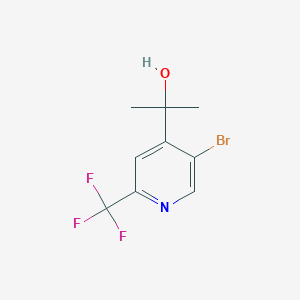

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
